YAP/TAZ inhibitor-2

Description

Fundamental Roles of YAP/TAZ in Cellular Homeostasis

The precise control of YAP and TAZ activity is essential for the normal functioning of cells and tissues throughout an organism's life, from embryonic development to adult tissue maintenance. biologists.com

YAP and TAZ are powerful promoters of cell proliferation and inhibitors of apoptosis, programmed cell death. nih.govresearchgate.net When active, they drive the cell cycle forward and suppress apoptotic signals. Overexpression of an active form of YAP leads to increased cell numbers. elifesciences.org Conversely, reducing YAP and TAZ levels has been shown to decrease cell proliferation and increase apoptosis in cancer cell lines. researchgate.net This fundamental role in balancing cell numbers is a cornerstone of tissue homeostasis.

The Hippo pathway, through its regulation of YAP and TAZ, is a master regulator of organ size. nih.govfrontiersin.org By controlling the rates of cell division and death, the pathway ensures that organs grow to the correct size and maintain it. elifesciences.org Dysregulation of this pathway can lead to significant changes in organ size. nih.gov Furthermore, YAP and TAZ are crucial for tissue regeneration. frontiersin.orgmdpi.com Following tissue injury, YAP/TAZ activity is often upregulated, promoting the proliferation of progenitor cells to repair the damage. elifesciences.org This has been observed in organs with high regenerative capacity like the liver and intestine. mdpi.com

YAP and TAZ play a complex and context-dependent role in stem cell biology. nih.govresearchgate.net They are critical for maintaining the self-renewal and pluripotency of certain types of stem cells, including embryonic stem cells. nih.govresearchgate.net The activity of YAP/TAZ can influence whether a stem cell remains in a self-renewing state or commits to a specific differentiated lineage. frontiersin.orgspandidos-publications.com In some contexts, YAP/TAZ activation is necessary to maintain the proliferative and undifferentiated state of progenitor cells, preventing their premature differentiation. frontiersin.org

YAP and TAZ are key mediators of mechanotransduction, the process by which cells sense and respond to physical cues in their environment. units.itmdpi.com These physical signals include the stiffness of the extracellular matrix (ECM), cell shape, and mechanical forces like fluid shear stress. units.itunipd.it For instance, cells grown on a stiff matrix, which mimics the environment of some solid tumors, show increased nuclear localization and activity of YAP/TAZ. units.itunipd.it This is dependent on the tension of the actomyosin (B1167339) cytoskeleton and Rho GTPase activity. units.it This ability to translate physical cues into transcriptional programs makes YAP/TAZ central sensors of the cellular microenvironment. units.it

Dysregulation of YAP/TAZ Signaling in Pathological States

Given their central role in controlling cell proliferation, survival, and stemness, it is not surprising that the dysregulation of YAP/TAZ signaling is implicated in numerous human diseases, most notably cancer. frontiersin.orgresearchgate.net In many types of cancer, the Hippo pathway is inactivated, leading to the hyperactivation of YAP and TAZ. researchgate.netoncotarget.com This sustained activity endows cancer cells with many of their malignant properties, including uncontrolled proliferation, resistance to apoptosis, and enhanced metastatic potential. researchgate.netelifesciences.org

Beyond cancer, aberrant YAP/TAZ activity contributes to other pathological conditions. For example, in fibrotic diseases, the persistent activation of YAP/TAZ in fibroblasts can lead to excessive production of extracellular matrix proteins, resulting in tissue scarring and organ dysfunction. mdpi.com Dysregulated YAP/TAZ signaling has been linked to fibrotic conditions in the skin and other organs. mdpi.com

Research Findings on YAP/TAZ inhibitor-2

The following table summarizes key research findings related to the activity of this compound.

| Parameter | Finding | Cell Line/Model | Source |

| Potency (EC50) | 3 nM | Biochemical Assay | medchemexpress.comglpbio.comabmole.com |

| Anti-proliferative Activity (IC50) | 5.33 nM | NCI-H226 cells | medchemexpress.comglpbio.com |

| In Vivo Activity | Demonstrates anti-tumor activity | BALB/c nude mice with NCI-H226 xenograft | medchemexpress.comglpbio.com |

Aberrant YAP/TAZ Activation in Oncogenesis and Tumor Progression

The dysregulation of the Hippo pathway, leading to the sustained activation of YAP and TAZ, is a common feature in many human cancers. cellsignal.comfrontiersin.org This aberrant activation is recognized as a significant driver of tumor initiation and progression. physiology.orgnih.gov In a cancerous state, hyperactive YAP/TAZ promotes uncontrolled cell proliferation, empowers cancer cells to evade apoptosis, and facilitates the acquisition of cancer stem cell characteristics, which are linked to malignancy and metastatic relapse. physiology.orgnih.gov

Elevated expression and nuclear localization of YAP/TAZ have been observed in a wide array of solid tumors, including those of the liver, lung, colon, and breast. frontiersin.orgnih.govmdpi.com The activation of these co-activators can reprogram cancer cells, inducing an epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasiveness, thereby promoting metastasis. frontiersin.orgmdpi.com Furthermore, YAP/TAZ activity contributes to resistance against various cancer therapies. mdpi.commdpi.com The signaling axis can also influence the tumor microenvironment, for instance, by promoting angiogenesis (the formation of new blood vessels) and modulating immune responses to help tumor cells evade detection and destruction. mdpi.comnih.gov

Involvement in Neurodevelopmental Disorders

Emerging research has implicated the dysregulation of YAP/TAZ signaling in the pathology of neurodevelopmental disorders. frontiersin.orgnih.gov The development of the complex nervous system requires the precise spatial and temporal regulation of signaling pathways, and the Hippo-YAP/TAZ pathway plays a critical role in this intricate process. researchgate.net It is essential for regulating the balance between the proliferation of neural progenitor cells and their differentiation into mature neurons. researchgate.netfrontiersin.org

Contributions to Other Disease Pathologies (e.g., Fibrosis)

Beyond cancer and neurodevelopmental disorders, aberrant YAP/TAZ signaling is a key contributor to fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. mdpi.comfrontiersin.org Pathological fibroblast activation is a central event in fibrosis, and YAP/TAZ are critical regulators of this process. nih.gov

In various organs, including the lungs, liver, kidneys, and heart, tissue injury and mechanical stress (such as tissue stiffening) can lead to the activation of YAP and TAZ in fibroblasts. nih.govmdpi.comjci.org Activated YAP/TAZ promotes the differentiation of fibroblasts into myofibroblasts, which are highly contractile cells that produce large quantities of ECM components like collagen. mdpi.comfrontiersin.org This sustained activation creates a vicious cycle, where increased ECM deposition leads to greater tissue stiffness, which in turn further activates YAP/TAZ. mdpi.com This signaling axis interacts with other pro-fibrotic pathways, such as TGF-β, to amplify the fibrotic response. mdpi.comjci.org

Research Findings on this compound

This compound is identified as a potent and orally active small molecule designed to block the interaction between TEAD and YAP/TAZ. targetmol.commedchemexpress.com By disrupting this critical protein-protein interaction, the inhibitor effectively suppresses the transcriptional activity driven by YAP/TAZ.

Research demonstrates its significant anti-proliferative and anti-tumor activities. In laboratory studies using the NCI-H226 lung cancer cell line, this compound exhibited potent anti-proliferative effects. targetmol.commedchemexpress.com Furthermore, in preclinical xenograft models using the same cell line, oral administration of the inhibitor resulted in anti-tumor activity. targetmol.comglpbio.com

Below are tables summarizing the key chemical and biological properties of this compound based on available research data.

Interactive Data Tables

Table 1: Chemical Properties of this compound You can sort the data by clicking on the column headers.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2762617-31-0 | targetmol.commedchemexpress.comabmole.comsigmaaldrich.com |

| Molecular Formula | C19H14F4N4O | targetmol.comabmole.comsigmaaldrich.com |

| Molecular Weight | 390.33 g/mol | targetmol.comabmole.com |

| Synonym | 2-fluoro-1-(3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)azetidin-1-yl)prop-2-en-1-one | sigmaaldrich.com |

Table 2: In Vitro and In Vivo Activity of this compound You can filter the data by entering keywords in the search box.

| Assay Type | Metric | Value | Cell Line/Model | Source |

|---|---|---|---|---|

| Potency | EC50 | 3 nM | - | targetmol.commedchemexpress.comabmole.com |

| Anti-proliferative Activity | IC50 (24h) | 5.33 nM | NCI-H226 | targetmol.commedchemexpress.com |

| Anti-tumor Activity | In vivo efficacy | Demonstrated | NCI-H226 xenograft | targetmol.commedchemexpress.comglpbio.com |

Structure

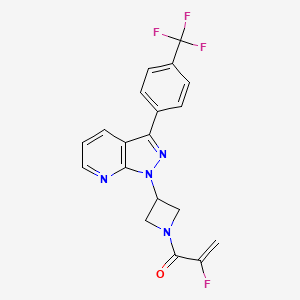

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14F4N4O |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

2-fluoro-1-[3-[3-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-1-yl]azetidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C19H14F4N4O/c1-11(20)18(28)26-9-14(10-26)27-17-15(3-2-8-24-17)16(25-27)12-4-6-13(7-5-12)19(21,22)23/h2-8,14H,1,9-10H2 |

InChI Key |

GTRCXQAYBUYBBE-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)N1CC(C1)N2C3=C(C=CC=N3)C(=N2)C4=CC=C(C=C4)C(F)(F)F)F |

Origin of Product |

United States |

Molecular Mechanisms Governing Yap/taz Activity

Growth Factor Signaling Pathways (e.g., EGFR, Wnt, TGF-β, Notch)

Several key developmental and mitogenic signaling pathways can cross-talk with and regulate YAP/TAZ.

Epidermal Growth Factor Receptor (EGFR): Activation of this receptor tyrosine kinase has been shown to promote the nuclear translocation and activity of YAP. nih.gov

Wnt Signaling: The Wnt pathway can regulate YAP/TAZ through multiple mechanisms. One pathway involves Rho GTPases inhibiting LATS1/2 to activate YAP/TAZ, while another mechanism involves interactions with the β-catenin complex.

Transforming Growth Factor-β (TGF-β): This pathway can exert upstream regulation on TAZ. nih.gov In turn, YAP can enhance TGF-β signaling by facilitating the nuclear import of SMAD2/3 proteins. nih.gov

Notch Signaling: Evidence suggests that the Notch pathway can exert positive upstream control of YAP activity, with the Notch pathway's RBPJ transcription factor playing a role.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent a major class of upstream regulators of YAP/TAZ. The outcome of GPCR signaling on YAP/TAZ activity is context-dependent and determined by the specific G-protein alpha subunit to which the receptor is coupled.

Signals from Gα12/13, Gαq/11, and Gαi/o-coupled receptors, such as those for lysophosphatidic acid (LPA) and thrombin, typically lead to the activation of YAP/TAZ. This activation is often mediated through the activation of Rho GTPases and subsequent remodeling of the actin cytoskeleton, which inhibits LATS1/2 kinase activity. In contrast, GPCRs that couple to Gαs, such as receptors for glucagon (B607659) and epinephrine, inhibit YAP/TAZ activity. This inhibition is typically achieved through the activation of Protein Kinase A (PKA), which can promote LATS1/2 activity.

| G-Protein Subunit | Example Ligands/Signals | Mediator | Effect on LATS1/2 | Overall Effect on YAP/TAZ Activity | References |

|---|---|---|---|---|---|

| Gα12/13, Gαq/11, Gαi/o | LPA, Thrombin | Rho GTPases, Actin Cytoskeleton | Inhibition | Activation | |

| Gαs | Glucagon, Epinephrine | Protein Kinase A (PKA) | Activation | Inhibition |

Metabolic Regulation (e.g., Mevalonate (B85504) Pathway, AMPK, mTOR)

YAP/TAZ activity is intricately linked with the metabolic status of the cell, acting as a node to coordinate nutrient availability with cell growth programs. nih.gov

Mevalonate Pathway: This pathway, responsible for cholesterol and isoprenoid biosynthesis, is a key regulator of YAP/TAZ. ed.ac.uk The mevalonate pathway product geranylgeranyl pyrophosphate (GGPP) is essential for the prenylation and activation of Rho GTPases. ed.ac.uk Activated Rho, in turn, promotes YAP/TAZ activity by inhibiting their phosphorylation and fostering nuclear accumulation. ed.ac.uk Consequently, inhibitors of the mevalonate pathway, such as statins, oppose the nuclear localization and transcriptional activity of YAP/TAZ. ed.ac.uk

AMPK: The AMP-activated protein kinase (AMPK) is a cellular energy sensor activated during times of energy stress (e.g., low ATP levels). Activated AMPK inhibits YAP/TAZ activity, providing a mechanism to halt anabolic growth programs when energy is scarce.

mTOR: The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth that is activated by nutrient availability. pnas.org In cells where mTOR is hyperactive, such as in Tuberous Sclerosis Complex (TSC), YAP protein levels are upregulated. pnas.org This is due to mTOR-dependent impairment of the autophagosome/lysosome system that is responsible for YAP degradation, thus linking nutrient-sensing and growth promotion by mTOR to the stabilization of YAP. pnas.org

| Metabolic Pathway/Sensor | Condition | Mechanism | Effect on YAP/TAZ Activity | References |

|---|---|---|---|---|

| Mevalonate Pathway | Active (High metabolic flux) | Provides GGPP for Rho GTPase activation, which inhibits YAP/TAZ phosphorylation. | Activation | ed.ac.uk |

| AMPK | Energy Stress (Low ATP) | Directly or indirectly promotes YAP/TAZ phosphorylation. | Inhibition | |

| mTOR | Nutrient Abundance (High mTORC1 activity) | Impairs autophagic degradation of YAP protein. | Increased Stability/Upregulation | pnas.org |

Rho GTPase and Actin Cytoskeleton Dynamics

The activity of Yes-associated protein (YAP) and its paralog, the transcriptional coactivator with PDZ-binding motif (TAZ), is intricately regulated by mechanical cues from the cellular microenvironment, which are largely transduced through the Rho family of small GTPases and the actin cytoskeleton. researchgate.net Rho GTPases, including RhoA, Rac1, and Cdc42, are master organizers of the actin cytoskeleton. nih.gov These proteins act as molecular switches that respond to extracellular stimuli, such as the stiffness of the extracellular matrix (ECM), to control the assembly, organization, and contractility of the actin cytoskeleton. frontiersin.orgcore.ac.uk

Mechanical stress and a stiff ECM activate RhoA signaling pathways. nih.govresearchgate.net Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and the formation of contractile actomyosin (B1167339) stress fibers. researchgate.netbmbreports.org This increase in cytoskeletal tension is a key signal for YAP/TAZ activation. The integrity and tension of the actin cytoskeleton directly influence the phosphorylation status of YAP/TAZ. Increased F-actin assembly and tension lead to the dephosphorylation and subsequent nuclear translocation of YAP/TAZ, where they can act as transcriptional co-activators. bmbreports.orgpnas.org Conversely, conditions that favor actin depolymerization, such as growth on a soft ECM or treatment with drugs like cytochalasin D, lead to YAP/TAZ phosphorylation, cytoplasmic retention, and inactivation. bmbreports.orgnih.gov

The regulation of YAP/TAZ by Rho GTPase and actin dynamics can occur through mechanisms that are both dependent on and independent of the canonical Hippo pathway kinase LATS1/2. nih.gov Some studies indicate that RhoA-mediated F-actin accumulation can inhibit the kinase activity of LATS1/2, thereby preventing YAP/TAZ phosphorylation. nih.gov Other findings suggest a LATS-independent pathway where the physical state of the actin cytoskeleton directly controls the accessibility of YAP/TAZ to the nucleus. nih.govpnas.org For instance, monomeric G-actin has been shown to directly bind and sequester YAP/TAZ in the cytoplasm. researchgate.net Therefore, the balance between F-actin and G-actin, controlled by Rho GTPase signaling, serves as a critical rheostat for YAP/TAZ activity in response to the physical properties of the cell's environment. nih.govbmbreports.org

Oxidative Stress and Reactive Oxygen Species (ROS)

The relationship between YAP/TAZ and oxidative stress, mediated by reactive oxygen species (ROS), is complex and bidirectional. Oxidative stress can act as both an activator and an inhibitor of the Hippo-YAP/TAZ signaling pathway, depending on the context and the intensity of the stress.

On one hand, significant oxidative stress can activate the core Hippo kinase cascade. researchgate.netnih.gov The presence of ROS, such as hydrogen peroxide (H₂O₂), can activate the upstream Hippo kinase MST1/2. nih.gov Activated MST1/2 then phosphorylates and activates LATS1/2, which in turn phosphorylates YAP/TAZ. This phosphorylation leads to the cytoplasmic sequestration and functional inactivation of YAP/TAZ, thereby inhibiting the expression of their pro-proliferative and anti-apoptotic target genes. researchgate.net This mechanism suggests a role for the Hippo pathway in suppressing cell growth under conditions of high oxidative stress.

Conversely, YAP/TAZ can also play a crucial role in the cellular defense against oxidative stress. nih.govresearchgate.net In the nucleus, YAP can function as a transcriptional co-activator for Forkhead box protein O1 (FoxO1), a key transcription factor involved in the antioxidant response. nih.gov The YAP-FoxO1 complex can bind to the promoters of antioxidant genes, such as catalase and manganese superoxide (B77818) dismutase (MnSOD), and stimulate their transcription. nih.gov Consequently, the inactivation of YAP, for instance during ischemia/reperfusion injury where Hippo signaling is activated, can suppress this antioxidant response, leading to enhanced oxidative stress and increased cell death. nih.gov

The cellular response may also be dependent on the dose of ROS. Studies have shown that low levels of H₂O₂ may actually promote YAP/TAZ activity by enhancing the degradation of LATS1/2, whereas higher, more damaging doses activate the Hippo kinase cascade, leading to YAP/TAZ inhibition. nih.gov This dual role highlights the intricate and context-dependent interplay between ROS signaling and the YAP/TAZ pathway in determining cell fate.

Transcriptional Partnerships and Downstream Effector Genes of YAP/TAZ

Non-TEAD DNA-Binding Partners and Context-Dependent Transcriptional Regulation

While TEADs are the principal partners for YAP/TAZ, these co-activators can interact with a variety of other DNA-binding transcription factors. nih.govnih.gov These alternative partnerships are crucial for the context-dependent functions of YAP/TAZ, allowing them to integrate signals from other pathways and elicit diverse, and sometimes opposing, biological outcomes. proquest.comnih.gov

The choice of a binding partner can dramatically alter the set of target genes regulated by YAP/TAZ and, consequently, the cellular response. For example, in response to DNA damage, YAP can interact with the tumor suppressor protein p73 to induce the expression of pro-apoptotic genes, thereby acting as a tumor suppressor. nih.govnih.gov Interactions with SMAD family transcription factors allow YAP/TAZ to participate in the TGF-β signaling pathway, while binding to RUNX proteins can also modulate developmental processes. nih.govnih.gov The association with ErbB4, a receptor tyrosine kinase, can promote cell migration. nih.gov Furthermore, the interaction with FoxO1 is critical for regulating the cellular response to oxidative stress. nih.gov This ability to engage with a wide array of transcription factors allows YAP/TAZ to function as versatile signaling nodes that translate diverse physiological cues into specific transcriptional programs.

| Non-TEAD Partner | Biological Context | Resulting Function | Reference |

|---|---|---|---|

| p73 | DNA Damage | Induction of Apoptosis | nih.govnih.gov |

| SMADs | TGF-β Signaling | Regulation of Development and Fibrosis | nih.gov |

| RUNX family | Development | Regulation of Lineage Specification | nih.govnih.gov |

| FoxO1 | Oxidative Stress | Transcription of Antioxidant Genes | nih.gov |

| ErbB4 | Neuregulin 1 Signaling | Promotion of Cell Migration | nih.govnih.gov |

| AP-1 (FOS/JUN) | Cell Proliferation, Tumorigenesis | Synergistic Activation of Target Genes | biologists.comcell-stress.com |

Key Target Genes Influencing Cell Cycle, Survival, and Plasticity

The transcriptional programs activated by the YAP/TAZ-TEAD complex control fundamental cellular processes, including proliferation, survival, and plasticity. nih.govunipd.it

Cell Cycle: YAP/TAZ are potent drivers of cell cycle progression. They directly control the expression of a host of genes required for S-phase entry and mitosis. nih.govunipd.it This includes the upregulation of cyclins (e.g., Cyclin D, Cyclin E) and other factors essential for DNA replication and cell division. nih.govnih.gov YAP/TAZ can also cooperate with other cell cycle regulators, such as the E2F and B-MYB/MuvB (MMB) complexes, to synergistically activate pro-proliferative gene expression programs. nih.govoup.com

Cell Survival: A critical function of YAP/TAZ is the suppression of apoptosis. They achieve this by directly activating the transcription of anti-apoptotic genes, including BIRC2 (cIAP1) and BIRC5 (Survivin), as well as members of the BCL-2 family. bio-techne.complos.orgunipd.it By tilting the balance towards survival, YAP/TAZ activation enables cells to bypass checkpoints and resist programmed cell death.

Cell Plasticity and Stemness: YAP/TAZ activity is strongly associated with the maintenance of stem cell populations and the induction of cell plasticity. bio-techne.comnih.gov They can reprogram differentiated cells into tissue-specific progenitors and are essential for the self-renewal of cancer stem cells. nih.govoup.com This function is mediated through the activation of key pluripotency and stemness-related transcription factors, such as SOX2 and OCT4 (POU5F1). bio-techne.comoup.com

In addition to these specific gene sets, many of the pleiotropic effects of YAP/TAZ are mediated by the robust induction of secreted growth factors and matricellular proteins, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61). nih.govnih.gov These target genes act in an autocrine and paracrine manner to remodel the extracellular environment and amplify pro-growth signaling.

| Function | Key Target Genes | Reference |

|---|---|---|

| Cell Cycle & Proliferation | Cyclins (CCND1, CCNE1), AREG, MYC, E2F1 | nih.govnih.govpnas.org |

| Cell Survival & Anti-Apoptosis | BIRC2 (cIAP1), BIRC5 (Survivin), BCL2L1 | bio-techne.comunipd.it |

| Cell Plasticity & Stemness | SOX2, POU5F1 (OCT4) | bio-techne.comoup.com |

| Growth Factors & Matricellular Proteins | CTGF, CYR61, ANKRD1 | nih.govnih.govnih.gov |

Yap/taz Inhibitor 2: Mechanism of Action and Molecular Characterization

General Principles of YAP/TAZ-TEAD Interaction Inhibition

YAP and TAZ lack their own DNA-binding domains and predominantly rely on the TEA domain (TEAD) family of transcription factors (TEAD1-4) to mediate their effects on gene transcription. thno.orgd-nb.infonih.gov The interaction between YAP/TAZ and TEAD is essential for the activation of downstream target genes and is a central event in the oncogenic activity associated with a dysregulated Hippo pathway. mdpi.comthno.org The formation of the YAP/TAZ-TEAD transcriptional complex drives the expression of genes involved in cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (Cyr61). mdpi.comnih.gov

Given that the association with TEAD is fundamental for the pro-tumorigenic functions of YAP/TAZ, disrupting this protein-protein interaction (PPI) has emerged as a primary strategy for therapeutic intervention in cancers characterized by hyperactive YAP/TAZ signaling. mdpi.compnas.orgthno.org Several strategies are employed to block this interaction. These include the development of small molecules or peptides that directly interfere with the binding surfaces between the two proteins or target critical pockets on the TEAD protein that are necessary for a stable interaction. thno.orgnih.govresearchgate.net One such critical site is a central hydrophobic pocket on TEAD that binds to palmitic acid; this palmitoylation is crucial for stabilizing the TEAD structure and enabling its interaction with YAP/TAZ. nih.govmdpi.comembopress.org Therefore, inhibitors can be designed to either directly compete with YAP/TAZ for binding to TEAD or allosterically prevent the interaction by binding to sites like the palmitoylation pocket. nih.gov

Specificity and Potency of YAP/TAZ Inhibitor-2

This compound is a potent, orally active small molecule designed to inhibit the YAP/TAZ-TEAD interaction. medchemexpress.comglpbio.commedchemexpress.com Research findings have demonstrated its high potency in cellular assays. Another similarly named compound, YAP/TAZ-TEAD-IN-2, also functions as a potent inhibitor of this interaction. medchemexpress.com

| Compound | Reported Potency | Assay/Cell Line | Source |

|---|---|---|---|

| This compound | EC50: 3 nM | TEAD-YAP/TAZ Inhibition | medchemexpress.comglpbio.commedchemexpress.com |

| This compound (compound 5) | IC50: 5.33 nM | Anti-proliferative activity in NCI-H226 cells | medchemexpress.com |

| YAP/TAZ-TEAD-IN-2 (Compound 51) | IC50: 1.2 nM | TEAD Transcriptional Activity | medchemexpress.com |

| YAP-TEAD-IN-2 (compound 6) | IC50: 2.7 nM | YAP-TEAD PPI Inhibition | medchemexpress.com |

This compound functions by directly targeting and disrupting the formation of the YAP/TAZ-TEAD complex. medchemexpress.comglpbio.com By preventing this crucial protein-protein interaction, the inhibitor effectively blocks the recruitment of the YAP/TAZ co-activators to the TEAD transcription factors on the chromatin. pnas.org This mechanism prevents the assembly of a functional transcriptional activation complex, thereby silencing the genetic program driven by YAP/TAZ. Similarly, YAP/TAZ-TEAD-IN-2 is described as an inhibitor that suppresses the interaction between YAP/TAZ and TEAD. medchemexpress.com

The interaction between YAP and TEAD involves multiple interfaces. A key binding site, known as "Interface 3," involves the Ω-loop of YAP fitting into a corresponding shallow, hydrophobic pocket on the surface of the TEAD protein. mdpi.com This interface is a critical hotspot for the protein-protein interaction, making it an attractive target for inhibitor design. mdpi.com

Another crucial site for TEAD function and its interaction with YAP/TAZ is a deep central pocket that binds a palmitate molecule. nih.govmdpi.com The auto-palmitoylation of TEAD at this site is essential for its stability and conformational integrity, which is required for efficient binding to YAP/TAZ. embopress.org Small molecules that bind within this lipid pocket can act as allosteric inhibitors, preventing the YAP/TAZ-TEAD interaction without directly occupying the protein-protein binding interface. nih.gov While these are the primary known binding sites for inhibitors of this pathway, specific structural studies detailing the precise binding site of this compound on the TEAD protein are not extensively detailed in the available literature.

Modulation of YAP/TAZ-Regulated Transcriptional Output by this compound

By preventing the formation of the YAP/TAZ-TEAD complex, this compound effectively suppresses the transcriptional output regulated by this pathway. This leads to a reduction in the expression of a suite of downstream target genes that are critical for promoting oncogenic phenotypes. medchemexpress.com

The canonical target genes of the YAP/TAZ-TEAD complex include CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-rich angiogenic inducer 61), and ANKRD1 (Ankyrin Repeat Domain 1). embopress.orgfrontiersin.org The expression levels of these genes are frequently used as a readout for YAP/TAZ pathway activity. embopress.orgbiorxiv.org

Research on the related compound YAP/TAZ-TEAD-IN-2 demonstrates its ability to potently suppress the expression of these key target genes. In MDA-MB-231 breast cancer cells, treatment with the inhibitor leads to a dose-dependent decrease in the protein levels of Cyr61 and CTGF, as well as other important targets like AXL and BIRC5 (Survivin). medchemexpress.com This confirms that the inhibitor effectively blocks the functional consequences of the YAP/TAZ-TEAD interaction at the level of individual gene expression.

| Target Gene | Function/Significance | Effect of Inhibition | Source |

|---|---|---|---|

| CTGF | Promotes cell proliferation, migration, and adhesion. Overexpressed in numerous cancers. | Expression is inhibited by YAP/TAZ-TEAD-IN-2. | medchemexpress.comnih.gov |

| CYR61 | Regulates cell migration and proliferation; promotes tumor angiogenesis. | Expression is inhibited by YAP/TAZ-TEAD-IN-2. | medchemexpress.comfrontiersin.orgnih.gov |

| ANKRD1 | A transcriptional effector of YAP/TAZ involved in cell signaling. | Established as a core YAP/TAZ target gene. | embopress.orgfrontiersin.orgresearchgate.net |

| AXL | Receptor tyrosine kinase; an important downstream target of YAP implicated in tumorigenesis. | Expression is inhibited by YAP/TAZ-TEAD-IN-2. | mdpi.commedchemexpress.com |

| BIRC5 (Survivin) | Inhibitor of apoptosis protein. | Expression is inhibited by YAP/TAZ-TEAD-IN-2. | medchemexpress.com |

While specific global transcriptomic studies (e.g., RNA-sequencing) for this compound are not widely published, the effects of other potent TEAD inhibitors have been characterized. Treatment with TEAD palmitoylation inhibitors results in a strong and specific impact on the transcriptome. biorxiv.org Gene set enrichment analysis (GSEA) confirms that YAP/TAZ activity is significantly reduced, with many well-established YAP/TAZ-TEAD target genes being among the most strongly downregulated genes. biorxiv.org It is therefore expected that this compound would similarly induce a global shift in the transcriptome, characterized by the widespread suppression of the YAP/TAZ-TEAD target gene signature, reflecting a comprehensive shutdown of this oncogenic signaling pathway.

Biological Impact of Yap/taz Inhibitor 2 in Preclinical Research Models

Effects on Cellular Proliferation and Viability in In Vitro Systems

YAP/TAZ inhibitor-2 has shown marked anti-proliferative activity in specific cancer cell lines, interfering with key cellular processes that lead to a reduction in cell viability and alterations in the cell cycle.

Anti-proliferative Activity in Specific Cell Lines

Initial studies have highlighted the potent anti-proliferative effects of this compound in the NCI-H226 human mesothelioma cell line. In this model, the inhibitor exhibited a half-maximal inhibitory concentration (IC50) of 5.33 nM targetmol.commedchemexpress.com. Further investigations in the HCT-116 colorectal cancer cell line indicated that while the inhibitor had a limited effect on proliferation when used as a monotherapy, its impact was more pronounced in combination with other therapeutic agents researchgate.netdergipark.org.tr.

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| NCI-H226 | Mesothelioma | 5.33 |

| HCT-116 | Colorectal Cancer | Limited effect alone |

Induction of Cellular Apoptosis and Cell Cycle Modulation

While direct studies detailing the specific mechanisms of this compound on apoptosis and cell cycle modulation are not yet extensively published, the known functions of the YAP/TAZ-TEAD signaling axis provide a strong rationale for its involvement in these processes. The YAP/TAZ pathway is a critical regulator of genes involved in cell cycle progression and the suppression of apoptosis nih.govfrontiersin.org. Inhibition of this pathway is therefore expected to lead to cell cycle arrest and the induction of programmed cell death. For instance, the broader class of YAP/TAZ-TEAD inhibitors has been shown to promote apoptosis in various cancer models preprints.orgmdpi.com. Further research is required to specifically delineate the apoptotic and cell cycle effects of this compound.

Influence on Cellular Phenotypes and Plasticity

The impact of this compound extends beyond cell proliferation to influence key cellular characteristics such as epithelial-mesenchymal transition (EMT), cancer stem cell properties, and the ability of cells to migrate and invade surrounding tissues.

Reversion of Epithelial-Mesenchymal Transition (EMT)

The process of EMT, a key driver of cancer progression and metastasis, is heavily influenced by the YAP/TAZ signaling pathway preprints.orgnih.gov. Preclinical evidence suggests that this compound can modulate EMT markers. In a study involving HCT-116 colorectal cancer cells, treatment with this compound, in combination with a ROCK inhibitor, led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin researchgate.netdergipark.org.tr. This finding suggests a potential role for the inhibitor in reverting the mesenchymal phenotype and restoring a more epithelial state.

| Cell Line | Treatment Combination | Effect on E-cadherin | Effect on N-cadherin |

|---|---|---|---|

| HCT-116 | This compound + ROCK inhibitor-2 | Increased | Decreased |

Impact on Cancer Stem Cell Properties

The YAP/TAZ pathway is intrinsically linked to the maintenance of cancer stem cell (CSC) populations, which are thought to be responsible for tumor initiation, metastasis, and therapy resistance nih.gov. While direct experimental data on the effect of this compound on CSCs is currently limited, its mechanism of action strongly implies a potential impact. By inhibiting the YAP/TAZ-TEAD transcriptional program, which drives the expression of genes associated with stemness, it is hypothesized that this compound could diminish the self-renewal capacity and tumorigenic potential of CSCs.

Modulation of Cell Migration and Invasion

Cell migration and invasion are fundamental processes in cancer metastasis that are promoted by YAP/TAZ activity frontiersin.orgnih.gov. The ability of this compound to modulate EMT markers in colorectal cancer cells suggests a corresponding effect on their migratory and invasive capabilities researchgate.netdergipark.org.tr. By promoting a more epithelial phenotype, the inhibitor may reduce the motility and invasive potential of cancer cells. However, comprehensive studies specifically evaluating the impact of this compound on cell migration and invasion across various cancer models are needed to fully characterize this aspect of its biological activity.

Efficacy in In Vivo Preclinical Disease Models

The in vivo efficacy of this compound has been primarily assessed through its anti-tumor activity in xenograft models. These models involve the implantation of human cancer cells into immunodeficient mice, providing a platform to evaluate the direct effects of the inhibitor on tumor growth.

This compound has demonstrated notable anti-tumor activity in a xenograft model using the human mesothelioma cell line NCI-H226. medchemexpress.comglpbio.comglpbio.com In these studies, oral administration of the inhibitor led to a dose-dependent suppression of tumor growth. medchemexpress.comglpbio.comglpbio.com The treatment was reportedly well-tolerated, with no significant loss of body weight observed in the treated mice, suggesting a favorable preliminary safety profile in this model. medchemexpress.comglpbio.comglpbio.com

The NCI-H226 cell line is characterized by a mutation in the NF2 gene, a key upstream regulator of the Hippo pathway, which leads to the hyperactivation of YAP/TAZ. The efficacy of this compound in this particular model underscores the potential of targeting the YAP/TAZ-TEAD interaction in cancers with specific genetic alterations that result in Hippo pathway dysregulation.

| Cancer Cell Line | Xenograft Model | Key Findings |

|---|---|---|

| NCI-H226 (Mesothelioma) | BALB/c nude mice | Dose-dependent anti-tumor activity with oral administration. medchemexpress.comglpbio.comglpbio.com |

To date, there is no publicly available research detailing the effects of the specific compound "this compound" on tumor growth and progression in genetically engineered mouse models (GEMMs). While GEMMs are crucial for understanding cancer biology in a more physiologically relevant context, including the interplay with the tumor microenvironment and the immune system, studies utilizing this specific inhibitor in such models have not been published. Research in this area is critical to further validate the therapeutic potential of this compound.

| Genetically Engineered Model | Cancer Type | Key Findings for this compound |

|---|---|---|

| Data not available | Data not available | Specific studies on this compound in genetically engineered models have not been reported in the available literature. |

Effects on Specific Biological Processes in Preclinical Contexts

Beyond directly measuring tumor growth, understanding the impact of a therapeutic agent on specific biological processes that contribute to cancer progression is essential. These processes include angiogenesis (the formation of new blood vessels) and metabolic reprogramming (alterations in cellular metabolism).

There is currently no specific published data on the direct impact of "this compound" on angiogenesis in preclinical disease models. The YAP/TAZ pathway is known to play a role in regulating the expression of pro-angiogenic factors, and its inhibition is hypothesized to affect tumor vascularization. nih.govnih.govmdpi.comresearchgate.net However, experimental evidence specifically demonstrating the anti-angiogenic effects of this compound in vivo is not available in the current scientific literature.

Similarly, the specific influence of "this compound" on metabolic reprogramming in cellular models has not been detailed in published research. YAP and TAZ are recognized as regulators of several metabolic pathways in cancer cells, including glycolysis and glutamine metabolism, to support their rapid proliferation and survival. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org While it is plausible that inhibition of the YAP/TAZ-TEAD interaction by this compound would modulate these metabolic pathways, dedicated studies to elucidate these effects for this particular compound are not yet available.

Interactions of Yap/taz Inhibitor 2 with Other Signaling Pathways and Therapeutic Modalities

Synergistic Effects and Combination Strategies with Other Pathway Modulators

Combining YAP/TAZ-TEAD inhibitors with agents that target parallel or downstream survival pathways has shown significant promise in preclinical models. This approach aims to overcome the intrinsic resilience of cancer cells by blocking multiple oncogenic drivers simultaneously.

A positive feedback loop often exists between YAP/TAZ and receptor tyrosine kinase (RTK) signaling. Activated RTKs can inhibit the Hippo pathway kinase LATS1/2, leading to YAP/TAZ activation. nih.gov In turn, activated YAP/TAZ can drive the expression of RTKs such as AXL and the epidermal growth factor receptor (EGFR), contributing to resistance against RTK inhibitors (RTKIs). nih.govnih.gov This reciprocal activation suggests that a dual-inhibition strategy could be highly effective.

Activation of YAP/TAZ has been identified as a key mechanism of resistance to EGFR-targeting RTKIs like Gefitinib and Dasatinib in various cancers. nih.gov Knocking down YAP/TAZ expression has been shown to resensitize cancer cells to these drugs. nih.gov Therefore, the combination of YAP/TAZ inhibitors with RTKIs is hypothesized to disrupt this feedback loop, potentially enhancing therapeutic efficacy and overcoming acquired resistance. nih.gov

Table 1: Rationale for Combining YAP/TAZ Inhibitors with RTKIs

| Mechanism | Description | Supporting Findings |

|---|---|---|

| Feedback Loop | RTKs activate YAP/TAZ, which in turn upregulate RTK expression (e.g., AXL, EGFR). nih.govnih.gov | This creates a cycle of sustained pro-survival signaling. |

| Resistance | YAP/TAZ activation is a known resistance mechanism to various RTKIs, including those targeting EGFR. nih.govnih.gov | Inhibiting YAP/TAZ can restore sensitivity to RTKI therapy. nih.gov |

| Synergy | Simultaneous blockade of both pathways is proposed to be more effective than single-agent therapy. nih.gov | Aims to prevent the compensatory activation of the alternative pathway. |

The activation of YAP/TAZ is a significant mechanism of both primary and acquired resistance to inhibitors of the RAS/MAPK pathway. nih.govnih.gov In cancers driven by mutations in BRAF or KRAS, inhibition of the MAPK pathway can lead to adaptive responses that hyperactivate YAP/TAZ, allowing cancer cells to survive. nih.govtandfonline.com This has led to extensive investigation into the synergistic potential of co-inhibiting both pathways.

Research has demonstrated that the combination of TEAD inhibitors with MAPK kinase (MEK) inhibitors synergistically blocks the proliferation of mesothelioma and lung cancer cell lines. embopress.orgnih.gov In several BRAF-mutant and RAS-mutant tumor models, the co-inhibition of YAP and RAF or MEK has been shown to be synthetically lethal. tandfonline.com The mechanism for this synergy involves the dual suppression of anti-apoptotic proteins like BCL-xL, which are co-regulated by both YAP and MAPK signaling. tandfonline.com Apoptosis is only sufficiently triggered when both pathways are inhibited concurrently. tandfonline.com Similarly, in KRAS G12C-mutant cancers, YAP/TAZ-TEAD signaling can compensate for the loss of KRAS effector signaling, making concurrent treatment with TEAD inhibitors a promising strategy to enhance the antitumor activity of KRAS-targeted therapies. aacrjournals.orgnih.gov

The role of YAP/TAZ in therapeutic resistance extends beyond RTK and MAPK signaling. Dysregulation of the Hippo-YAP/TAZ pathway has been implicated as a central resistance mechanism to a wide array of targeted therapies. nih.govjci.org For instance, cancer cells resistant to KRAS G12C inhibitors often display cross-resistance to inhibitors of SHP2, a phosphatase involved in the RAS pathway. nih.gov Targeting the YAP/TAZ pathway has the potential to overcome this broad resistance. nih.gov

Furthermore, YAP/TAZ activation has been associated with resistance to inhibitors of:

mTOR nih.gov

TBK/IGF1R nih.gov

CDK4/6 nih.gov

WEE1 and Aurora-A kinases nih.gov

This suggests that combining YAP/TAZ inhibitors with a diverse range of targeted agents could be a broadly applicable strategy to prevent or overcome therapeutic resistance in multiple cancer types.

Theoretical Approaches for Overcoming Resistance to YAP/TAZ Inhibitor-2

Understanding the mechanisms of resistance is paramount to developing strategies that can produce more durable clinical responses. For this compound, several theoretical approaches are being explored, primarily centered on rational combination therapies and targeting related pathway components.

Given that MAPK pathway hyperactivation is a key escape mechanism, a logical strategy is the co-inhibition of both the YAP/TAZ and MAPK pathways. embopress.orgtandfonline.comaacrjournals.org

Combination with MEK Inhibitors: Studies have shown that combining a TEAD inhibitor with a MEK inhibitor (such as trametinib or cobimetinib) synergistically blocks the proliferation of multiple mesothelioma and non-small cell lung cancer (NSCLC) cell lines. embopress.orgnih.govembopress.org This combination is more potent at reducing tumor growth in vivo than either agent alone. biorxiv.org

Combination with KRAS Inhibitors: Since YAP/TAZ-TEAD signaling is a crucial driver of resistance to KRAS G12C inhibitors, concurrent treatment with a TEAD inhibitor synergistically enhances the antitumor activity of these agents. aacrjournals.orgaacrjournals.org This combination has been shown to prolong tumor suppression in preclinical models. aacrjournals.org

Combination with Other Targeted Therapies: Deregulation of YAP/TAZ is a major resistance mechanism for multiple targeted therapies, including EGFR inhibitors. nih.gov Combining this compound with EGFR inhibitors could resensitize tumors that have developed resistance through YAP/TAZ activation. nih.gov

| Combination Strategy | Rationale for Combination | Potential Cancer Types |

|---|---|---|

| This compound + MEK Inhibitor | Overcomes adaptive resistance mediated by MAPK pathway hyperactivation. | Mesothelioma, Non-Small Cell Lung Cancer (NSCLC) embopress.orgnih.gov |

| This compound + KRAS G12C Inhibitor | Blocks a key bypass pathway that drives both primary and acquired resistance to KRAS inhibition. | KRAS G12C-mutant cancers (e.g., NSCLC, Colorectal Cancer) aacrjournals.org |

| This compound + EGFR Inhibitor | Resensitizes tumors that have acquired resistance to EGFR inhibitors via YAP/TAZ activation. | EGFR-mutant NSCLC nih.gov |

An alternative or complementary approach to direct combination therapies is to target other nodes within the broader YAP/TAZ signaling network. nih.gov

Targeting Upstream Regulators: The activity of YAP/TAZ is controlled by a complex network of upstream signals, including the core Hippo pathway kinases (LATS1/2), G-protein coupled receptors (GPCRs), and mechanotransduction cues from the extracellular matrix. bohrium.comnih.gov While therapeutically activating the Hippo kinase LATS1/2 to phosphorylate and inactivate YAP/TAZ is a conceptually attractive strategy, its complexity makes it challenging. mdpi.com A more feasible approach may be to inhibit specific upstream activators like certain GPCRs or receptor tyrosine kinases that are known to promote YAP/TAZ activity in particular cancer contexts. bohrium.com

Targeting Downstream Effectors: YAP/TAZ-TEAD complexes drive the transcription of a host of genes that promote oncogenic traits. portlandpress.com Targeting critical downstream effectors represents a potent strategy to overcome resistance. For example, YAP/TAZ can drive resistance to MAPK inhibitors by upregulating the anti-apoptotic protein Bcl-xL. nih.govtandfonline.com Therefore, combining this compound with a Bcl-xL inhibitor (e.g., navitoclax) could be a synthetic lethal strategy to eliminate resistant cells. tandfonline.com Other key downstream targets that mediate resistance and could be co-targeted include AXL, CTGF, and CYR61. nih.gov

| Targeting Strategy | Specific Target | Rationale |

|---|---|---|

| Upstream Regulation | Hippo Kinases (e.g., LATS1/2) | Directly phosphorylate and inactivate YAP/TAZ, though therapeutic activation is complex. mdpi.com |

| Downstream Effectors | Bcl-xL (anti-apoptotic protein) | YAP/TAZ upregulates Bcl-xL to confer resistance; co-inhibition is synthetically lethal. nih.govtandfonline.com |

| Downstream Effectors | AXL, CTGF (pro-survival genes) | Key transcriptional targets that mediate resistance to various targeted therapies. nih.gov |

Context-Dependent Responses to YAP/TAZ Inhibition in Different Biological Systems

The roles of YAP and TAZ are not uniform across all biological contexts; they are highly dependent on the specific cell type, tissue microenvironment, and the underlying genetic landscape. nih.govnih.gov This context dependency has profound implications for the therapeutic application of this compound.

The reliance of a tumor on YAP/TAZ signaling can vary significantly. For example, in mouse models of KRAS-driven cancer, YAP is essential for tumor development in the pancreas but not in the liver, indicating tissue-specific differences. bohrium.com

Mesothelioma: Many malignant mesotheliomas harbor inactivating mutations in the Hippo pathway component Neurofibromin 2 (NF2), leading to constitutive YAP/TAZ activation. embopress.org These tumors are considered prime candidates for YAP/TAZ-targeted therapies. cellsignal.com

Non-Small Cell Lung Cancer (NSCLC): YAP/TAZ are frequently overexpressed or activated in NSCLC and correlate with poor prognosis. nih.gov In ALK-rearranged lung cancer, YAP activation has been identified as a key mechanism of acquired resistance to ALK inhibitors. nih.gov

Uveal Melanoma: A high percentage of uveal melanomas have activating mutations in GNAQ or GNA11, which are upstream activators of YAP/TAZ, making this a rational target. nih.gov

Epithelioid Hemangioendothelioma (EHE): This rare vascular sarcoma is defined by chromosomal translocations that create YAP-TFE3 or TAZ-CAMTA1 fusion proteins, which drive tumorigenesis and are directly targetable. portlandpress.com

| Cancer Type | Common Genetic Context | Implication for YAP/TAZ Inhibition |

|---|---|---|

| Malignant Mesothelioma | NF2 mutations | High dependency on YAP/TAZ signaling. embopress.org |

| NSCLC (ALK-rearranged) | Acquired resistance to ALK-TKIs | YAP activation is a key resistance mechanism. nih.gov |

| Uveal Melanoma | GNAQ/GNA11 mutations | Oncogenic signaling converges on YAP/TAZ activation. nih.gov |

| Epithelioid Hemangioendothelioma | TAZ-CAMTA1 or YAP-TFE3 fusions | Tumorigenesis is driven by the YAP/TAZ fusion oncoprotein. portlandpress.com |

A crucial consideration for targeting YAP/TAZ is their dual role in both oncogenesis and normal physiology. nih.govnih.gov While their hyperactivation drives cancer, YAP and TAZ are essential for normal tissue homeostasis, organ size regulation, and regeneration following injury. nih.govfrontiersin.orgbiologists.comed.ac.uk They are particularly active in progenitor cells, promoting their expansion and renewal. frontiersin.org

This duality presents a therapeutic challenge. Systemic inhibition of YAP/TAZ could potentially impair the regenerative capacity of healthy tissues. However, it's also been noted that YAP/TAZ activity is often low in normal, resting tissues but highly upregulated in cancer cells, suggesting a potential therapeutic window. frontiersin.org

Furthermore, while overwhelmingly acting as oncoproteins in solid tumors, YAP/TAZ can, in some contexts, function as tumor suppressors. nih.govnih.gov For instance, YAP can interact with the tumor suppressor p73 to induce apoptosis in response to DNA damage. nih.gov In some hematological cancers, lower levels of YAP are associated with a poorer prognosis. portlandpress.com Additionally, YAP/TAZ can act as transcriptional co-repressors for certain genes, including some tumor suppressors. diagenode.com These conflicting functions underscore the need for a deep understanding of the specific context in which this compound is being applied to maximize therapeutic benefit and minimize unintended effects. nih.gov

Advanced Methodologies and Future Research Directions for Yap/taz Inhibitor 2 Research

Development of High-Throughput Screening (HTS) Assays for Novel Inhibitor Discovery

The initial discovery of novel YAP/TAZ inhibitors hinges on the development of robust high-throughput screening (HTS) assays. These assays are designed to rapidly evaluate large libraries of chemical compounds for their ability to disrupt the YAP/TAZ-TEAD interaction or modulate YAP/TAZ activity. nih.gov A variety of HTS platforms have been successfully implemented.

One common approach involves cell-based reporter assays. For instance, an HTS campaign screening 3.8 million compounds utilized MDA-MB-231 breast cancer cells engineered with a YAP/TAZ-dependent firefly luciferase reporter. biorxiv.org This allows for the identification of compounds that specifically reduce the transcriptional activity of the TEAD-YAP/TAZ complex. biorxiv.org Another strategy employs NanoLuc-based biosensors that can quantify the YAP/TAZ-TEAD protein-protein interaction (PPI) both in living cells and in vitro, providing a sensitive platform for screening. mdpi.com

Fluorescence Polarization (FP) is another powerful biophysical method adapted for HTS. nih.gov This technique has been used to screen over 800,000 small molecules by measuring the disruption of the interaction between the TEAD YAP-binding domain (YBD) and a fluorescently labeled YAP-derived peptide. rsc.org These diverse HTS methodologies are crucial for identifying initial "hit" compounds that can serve as starting points for further development. nih.govrsc.org

| HTS Assay Type | Principle | Example Application | Reference(s) |

| Luciferase Reporter Assay | Measures transcriptional activity of a reporter gene (e.g., luciferase) under the control of TEAD-binding sites. Inhibition reduces light output. | Screened 3.8 million compounds in MDA-MB-231 cells to find novel inhibitors of YAP1/TAZ activity. | biorxiv.org |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled YAP peptide upon binding to TEAD. Small molecules that disrupt this interaction cause a decrease in polarization. | Screened >826,000 diverse small molecules to identify a novel TEAD inhibitor scaffold. | rsc.org |

| NanoLuc® Bioluminescence Assay | Utilizes split-luciferase fragments fused to YAP and TEAD. Interaction reconstitutes the enzyme, producing light. Inhibitors disrupt the interaction and reduce luminescence. | Developed an ultra-bright NanoLuc biosensor to screen for and validate inhibitors like Celastrol. | mdpi.com |

| High-Content Imaging | Monitors the subcellular localization of YAP. Active YAP is nuclear, while inactive YAP is cytoplasmic. Screens identify compounds that promote YAP's cytoplasmic translocation. | Used an FDA-approved drug library to screen for compounds that regulate YAP localization. | nih.gov |

Structural Biology Approaches for Inhibitor Design and Optimization

Structural biology provides atomic-level insights into how inhibitors bind to their targets, guiding the rational design and optimization of more potent and selective compounds.

X-ray crystallography of inhibitors in complex with their target protein is a cornerstone of modern drug discovery. The co-crystal structure of the human TEAD2 YAP-binding domain (YBD) with the inhibitor TM2 revealed a novel binding mode. nih.govrcsb.org TM2 was found to occupy not only the conserved central palmitate-binding pocket (PBP), a known druggable site, but also to extend into a previously uncharacterized hydrophilic side pocket. nih.govrcsb.org This discovery of a new binding pocket provides fresh opportunities for designing novel TEAD inhibitors with potentially enhanced potency and selectivity. nih.gov

Similarly, crystallographic studies of other inhibitors have been instrumental. The structure of a trisubstituted pyrazole (B372694) inhibitor bound to hTEAD2 revealed a cryptic pocket at the protein-protein interface known as interface 2. rcsb.org Fragment-based screening combined with X-ray crystallography has also successfully identified small molecule scaffolds that bind to key hydrophobic pockets at the YAP/TAZ-TEAD interface, providing validated starting points for inhibitor development. plos.org

| Inhibitor/Fragment | Target Protein | PDB ID | Key Structural Findings | Reference(s) |

| TM2 | Human TEAD2 | 8CUH | Binds to the palmitate-binding pocket and a novel adjacent hydrophilic side pocket. | nih.govrcsb.org |

| Trisubstituted Pyrazole | Human TEAD2 | 6S69 | Binds to a cryptic pocket at interface 2, created by movement of a tyrosine residue (Y382). | rcsb.org |

| MGH-CP1 | TEAD | Not specified | Occupies the central palmitate pocket and functions as an allosteric protein-protein interaction disruptor. | mdpi.com |

Computational approaches are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. Virtual screening, for instance, involves docking large libraries of virtual compounds into the three-dimensional structure of the target protein to predict binding affinity and mode. mdpi.com This method was successfully used to screen a subset of the ZINC database against the YAP-TEAD interface, leading to the identification of promising hit compounds. mdpi.com

Once initial hits are identified, computational modeling is used to perform structure-activity relationship (SAR) studies. plos.org These models help researchers understand how chemical modifications to a lead compound will affect its binding and activity, thereby guiding the synthesis of more potent analogs. plos.org Molecular docking was also used to screen for compounds that could bind to the palmitate pocket of TEAD2, leading to the identification of novel inhibitors. biorxiv.org Furthermore, computational models are being developed to understand the complex signaling networks that regulate YAP/TAZ, which can help predict cellular responses to inhibitor treatments. researchgate.net

Comprehensive Genomic and Proteomic Profiling of YAP/TAZ Inhibitor-2 Effects

To understand the full biological impact of YAP/TAZ inhibitors, it is essential to profile their effects on a global scale using omics technologies.

Transcriptomics, particularly RNA sequencing (RNA-seq), provides a comprehensive snapshot of the changes in gene expression following inhibitor treatment. Studies using the TEAD inhibitor VT107 in mesothelioma cell lines demonstrated a strong impact on gene expression, with significant downregulation of well-established YAP/TAZ-TEAD target genes. embopress.org Similarly, RNA-seq analysis of cells treated with the inhibitor TM2 confirmed that it potently and specifically suppresses TEAD-YAP transcriptional activities. nih.govrcsb.org

Gene Set Enrichment Analysis (GSEA) of these transcriptomic datasets consistently shows that YAP activity signatures are strongly reduced by effective inhibitors. embopress.org This method serves as a robust validation of an inhibitor's on-target activity.

| Inhibitor | Cell Line(s) | Key Downregulated YAP/TAZ Target Genes | Reference(s) |

| VT107 | NCI-H2052, NCI-H226 (Mesothelioma) | CTGF, CYR61, ANKRD1, NPPB, IGFBP3 | embopress.org |

| TM2 | Not specified | Potent and specific suppression of TEAD-YAP transcriptional activities. | nih.govrcsb.org |

| Compound 2 (from a study) | JHH-7 | Reduction in the expression of YAP/TAZ-dependent genes. | mdpi.com |

Proteomics complements transcriptomics by analyzing changes at the protein level, including expression and post-translational modifications. Proteomic experiments have confirmed that treatment with TEAD inhibitors like VT107 leads to a reduction in the protein levels of YAP/TAZ targets, corroborating the findings from RNA-seq. embopress.org

In a related approach, proteomic profiling of cells following the knockdown of YAP and TAZ has been used to identify downstream molecular targets. In MDA-MB-231 breast cancer cells, this analysis revealed significant changes in the levels of key proteins associated with cellular invasion, including Tks5 and MT1-MMP (MMP14). nih.gov Such studies are crucial for uncovering the diverse cellular processes regulated by the YAP/TAZ pathway and for understanding the full mechanistic impact of its inhibition.

CRISPR/Cas9 Screens for Pathway Delineation and Resistance Identification

Genome-wide CRISPR/Cas9 screens have become an indispensable tool for systematically identifying genes and pathways that influence cellular response to targeted therapies, including those aimed at YAP/TAZ. These unbiased, loss-of-function screens are pivotal in delineating the signaling networks that cooperate with YAP/TAZ and in uncovering mechanisms of both intrinsic and acquired resistance to inhibitors.

In the context of this compound research, CRISPR screens have revealed that the cellular response to TEAD inhibition is modulated by a complex interplay of multiple signaling pathways. For instance, screens conducted in mesothelioma cell lines, a cancer type often characterized by Hippo pathway deregulation, identified mutations in the Hippo, MAPK, and JAK-STAT signaling pathways as modifiers of the response to TEAD palmitoylation inhibitors. embopress.org This suggests that the activation of parallel pathways can compensate for the loss of YAP/TAZ-TEAD signaling, thereby conferring resistance.

Furthermore, CRISPR/Cas9 screens have been instrumental in identifying the YAP/TAZ pathway itself as a key driver of resistance to other targeted therapies. In studies on EGFR-mutant lung cancer, genome-wide screens revealed that loss of function in Hippo pathway components was a recurrent mechanism of resistance to EGFR inhibitors like osimertinib. researchgate.netnih.gov These findings establish that cancer cells can evade EGFR blockade by activating YAP/TAZ signaling. This reliance on YAP/TAZ creates a vulnerability that can be exploited by combination therapies, pairing an EGFR inhibitor with a YAP/TAZ inhibitor. Similarly, CRISPR screens identified YAP/TAZ activation as a mechanism of resistance to KRAS G12C inhibitors, with the loss of Hippo pathway tumor suppressors impairing the efficacy of these drugs. researchgate.netaacrjournals.org

Table 1: Findings from CRISPR/Cas9 Screens Relevant to YAP/TAZ Inhibition

| Cancer Type | Screen Type | Key Findings | Implication for YAP/TAZ Inhibitors | Citations |

|---|---|---|---|---|

| Mesothelioma | Genome-wide CRISPR/Cas9 | Mutations in Hippo, MAPK, and JAK-STAT pathways modulate response to TEAD inhibitors. | Identifies potential combination therapy targets to overcome resistance. | embopress.org |

| EGFR-Mutant Lung Cancer | Genome-wide CRISPR/Cas9 | Loss of Hippo pathway genes confers resistance to EGFR inhibitors. | Supports combining YAP/TAZ inhibitors with EGFR inhibitors. | researchgate.netnih.gov |

| KRAS G12C-Mutant Cancers | CRISPR/Cas9 Loss-of-Function | Loss of Hippo pathway components drives resistance to KRAS G12C inhibitors. | Provides rationale for co-targeting KRAS and YAP/TAZ-TEAD. | researchgate.netaacrjournals.org |

| General Cancer Models | CRISPR Dependency Screens | Identified MARK2/3 kinases as essential for the growth of cancers with YAP/TAZ activation. | Reveals novel upstream regulators as potential therapeutic targets. | aacrjournals.org |

Development of Advanced Preclinical Models for Studying YAP/TAZ Inhibition

To accurately predict the clinical efficacy of this compound, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant preclinical models. Organoids and patient-derived xenografts (PDX) have emerged as powerful platforms that better recapitulate the complexity of human tumors.

Organoid Models

Patient-derived organoids (PDOs) are three-dimensional cultures grown from a patient's tumor tissue that retain the genetic and architectural features of the original cancer. These "mini-tumors in a dish" provide a robust platform for evaluating the efficacy of drugs like this compound.

Research has shown that TEAD inhibitors can effectively reduce the proliferation and viability of gastric cancer PDOs. aacrjournals.org Notably, these inhibitors demonstrated synergistic activity when combined with standard chemotherapy agents like 5-fluorouracil, even in organoids derived from a patient with chemotherapy-resistant disease. aacrjournals.org In another study focused on EGFR-mutant lung cancer, the combination of a TEAD inhibitor and an EGFR inhibitor was shown to be highly effective in patient-derived organoids, highlighting the potential of this combination strategy. nih.gov The use of synovial organoids has also been explored to investigate the role of YAP/TAZ in inflammatory conditions like rheumatoid arthritis, demonstrating the versatility of this model system. researchgate.net

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models involve the implantation of fresh human tumor tissue into immunodeficient mice. These models are considered a gold standard for preclinical in vivo testing as they maintain the heterogeneity and microenvironment of the original tumor.

PDX models have been crucial in demonstrating the in vivo anti-tumor activity of various YAP/TAZ-TEAD inhibitors. For example, the TEAD inhibitor GNE-7883 was shown to overcome resistance to KRAS G12C inhibitors in lung cancer PDX models. nih.gov Another compound, CA3, arrested tumor growth in a patient-derived xenograft model of cholangiocarcinoma. nih.gov In colorectal cancer, the TEAD inhibitor VT3989, when combined with a KRAS inhibitor, significantly delayed tumor regrowth in a PDX model where the KRAS inhibitor alone eventually failed due to acquired resistance. aacrjournals.org Studies in synovial sarcoma have also used PDX models to show significant tumor growth inhibition when combining the YAP inhibitor Verteporfin with chemotherapy. researchgate.net

Table 2: Application of Advanced Preclinical Models in YAP/TAZ Inhibitor Research

| Model Type | Cancer/Disease | Inhibitor(s) Studied | Key Research Finding | Citations |

|---|---|---|---|---|

| Organoid (PDO) | Diffuse Gastric Cancer | TEAD inhibitors (VT103, etc.) + 5-FU | TEAD inhibition reduced proliferation and synergized with chemotherapy. | aacrjournals.org |

| Organoid (PDO) | EGFR-Mutant Lung Cancer | TEAD inhibitor + Osimertinib | Combination therapy was highly effective, suggesting a new therapeutic strategy. | nih.gov |

| Xenograft (PDX) | KRAS G12C-Mutant Lung Cancer | GNE-7883 + Sotorasib | TEAD inhibition overcame acquired resistance to KRAS inhibitor. | nih.gov |

| Xenograft (PDX) | Cholangiocarcinoma (CCA) | CA3 | Inhibitor demonstrated a strong inhibitory effect on tumor growth. | nih.gov |

| Xenograft (PDX) | Colorectal Cancer | VT3989 + Adagrasib | TEAD inhibition delayed tumor regrowth and overcame acquired resistance. | aacrjournals.org |

| Xenograft (PDX) | Synovial Sarcoma | Verteporfin + Doxorubicin | Combination treatment resulted in significant inhibition of tumor growth. | researchgate.net |

Exploration of Unexplored Biological Roles and Non-Transcriptional Functions of YAP/TAZ Relevant to Inhibition

While the primary oncogenic function of YAP/TAZ is attributed to their role as transcriptional co-activators with TEAD, emerging evidence reveals that these proteins possess non-transcriptional functions and broader biological roles that are highly relevant to their inhibition. biologists.com Understanding these alternative functions is crucial for fully comprehending the downstream consequences of treatment with this compound.

A significant non-transcriptional role of YAP has been identified in the nucleus, where it can bind to the DEAD-box helicase DDX17, a component of the microRNA-processing machinery. biologists.com This interaction suggests that YAP can regulate general microRNA biogenesis, a function that is independent of its partnership with TEAD. Inhibition of YAP could therefore have widespread effects on post-transcriptional gene regulation by altering the miRNA landscape within a cell.

In the cytoplasm, YAP/TAZ have been shown to promote the degradation of β-catenin, a key effector of the Wnt signaling pathway. biologists.com This indicates a direct, non-transcriptional crosstalk between the Hippo and Wnt pathways. Another cytoplasmic function has been observed during cytokinesis, where YAP localizes to the midbody and helps ensure the timely separation of daughter cells. biologists.com Inhibiting YAP/TAZ could disrupt these processes, affecting cell division and Wnt-mediated cellular decisions in ways not directly linked to TEAD-dependent transcription.

Beyond these distinct non-transcriptional activities, research is also uncovering more nuanced roles for YAP/TAZ in cellular metabolism. For instance, YAP/TAZ can promote cell growth by modulating amino acid signaling to the mTORC1 complex. spandidos-publications.com This positions YAP/TAZ as key sensors that link mechanical and growth signals to metabolic regulation. Therefore, the effects of this compound may extend beyond blocking proliferation to altering the metabolic state of cancer cells.

Table 3: Non-Transcriptional and Unexplored Functions of YAP/TAZ

| Function | Cellular Location | Mechanism/Interacting Partner | Potential Implication of Inhibition | Citations |

|---|---|---|---|---|

| Regulation of miRNA Biogenesis | Nucleus | Binds to DDX17, a microRNA-processing component. | Widespread changes in post-transcriptional gene regulation. | biologists.com |

| Promotion of β-catenin Degradation | Cytoplasm | Interacts with the β-catenin destruction complex. | Alteration of Wnt signaling pathway activity. | biologists.com |

| Regulation of Cytokinesis | Midbody | Localizes with PATJ to ensure timely cell separation. | Potential for inducing defects in cell division. | biologists.com |

| Modulation of mTORC1 Signaling | Cytoplasm | Senses amino acid availability to activate mTORC1. | Disruption of cellular metabolic and growth programs. | spandidos-publications.com |

Q & A

Q. What is the molecular mechanism by which YAP/TAZ inhibitor-2 disrupts TEAD-YAP/TAZ interactions?

this compound binds to the central pocket of TEAD transcription factors, covalently targeting conserved residues like Cys-367 in TEAD3. This interaction disrupts TEAD-YAP/TAZ complex formation, thereby inhibiting downstream transcriptional activation of pro-tumorigenic genes. The inhibitor demonstrates an EC50 of 3 nM in vitro, validated via luciferase reporter assays and chromatin immunoprecipitation (ChIP) to confirm reduced TEAD-YAP/TAZ occupancy at target promoters .

Q. How should researchers design dose-response experiments to validate this compound efficacy in cancer cell lines?

Use cell lines with hyperactive YAP/TAZ signaling (e.g., NCI-H226) and measure proliferation via MTT assays. Include a concentration range spanning 0.1–100 nM to capture the inhibitor’s IC50 (~5.33 nM in NCI-H226). Parallel experiments using siRNA-mediated YAP/TAZ knockdown can serve as a positive control. Ensure solvent (DMSO) concentrations remain ≤0.1% to avoid cytotoxicity .

Q. What are the key considerations for in vivo administration of this compound in murine models?

For xenograft studies (e.g., NCI-H226 in BALB/c nude mice), administer the inhibitor orally at 10–30 mg/kg daily. Monitor tumor volume via caliper measurements and validate target engagement by quantifying YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61) in excised tumors using qRT-PCR. Include a vehicle control group and assess body weight weekly to rule out systemic toxicity .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s transcriptional effects in different cancer contexts?

YAP/TAZ activity is context-dependent due to interactions with AP-1 family proteins (e.g., JUNB) and chromatin modifiers (e.g., BRD4). For example, in cancers where AP-1 co-occupies YAP/TAZ target promoters, inhibitor efficacy may vary. Use RNA-seq and ChIP-seq to map genome-wide binding patterns and identify AP-1/YAP/TAZ co-regulated genes. Combine this compound with BET inhibitors (e.g., JQ1) to assess synergistic effects .

Q. What experimental strategies can address resistance mechanisms to this compound in long-term treatment models?

Resistance may arise from compensatory Hippo pathway mutations (e.g., LATS1/2 loss) or TEAD paralog upregulation. Establish resistant cell lines via chronic exposure to sublethal inhibitor doses. Perform whole-exome sequencing and CRISPR screens to identify resistance drivers. Validate findings using dual inhibition (e.g., combining this compound with TEAD palmitoylation inhibitors) .

Q. How does this compound influence the tumor microenvironment (TME) beyond direct cancer cell targeting?

The inhibitor may modulate stromal cell activity (e.g., cancer-associated fibroblasts) or immune cell infiltration. Use co-culture systems with fibroblasts and immune cells (e.g., T cells) to assess cytokine secretion (e.g., IL-6, TGF-β) via ELISA. In vivo, perform flow cytometry on dissociated tumors to quantify CD8+ T cell infiltration and correlate with tumor regression .

Methodological Considerations

Q. What orthogonal assays are recommended to confirm TEAD-YAP/TAZ inhibition beyond luciferase reporters?

- Proximity Ligation Assays (PLA): Visualize YAP/TAZ-TEAD protein-protein interaction disruption in situ.

- Thermal Shift Assays: Measure TEAD thermal stability changes upon inhibitor binding.

- Transcriptomic Profiling: Compare RNA-seq data from treated vs. untreated cells to identify pathway-specific downregulation .

Q. How should researchers optimize this compound solubility and stability for long-term studies?

Prepare stock solutions in DMSO (90 mg/mL, 230.6 mM) with brief sonication. For in vivo use, reformulate in 5% DMSO + 30% PEG-300 + 65% saline. Store aliquots at -80°C and avoid freeze-thaw cycles. Validate stability via HPLC at 0, 3, and 6 months .

Data Interpretation and Challenges

Q. How can researchers distinguish YAP/TAZ-specific effects from off-target kinase inhibition?

Perform kinome-wide profiling (e.g., KINOMEscan) to assess selectivity. Use CRISPR-Cas9 YAP/TAZ double-knockout cells as a negative control. If the inhibitor retains activity in KO cells, investigate alternative targets (e.g., unrelated transcription factors) .

Q. What statistical approaches are suitable for analyzing heterogeneous responses in this compound-treated tumors?

Apply mixed-effects models to account for intra-tumor variability. Use single-cell RNA-seq to resolve subpopulations with differential YAP/TAZ dependency. Stratify responders vs. non-responders based on baseline YAP/TAZ activity (e.g., nuclear YAP/TAZ localization by immunofluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.